![molecular formula C14H13ClN2O3S B1407364 Acide 6-(4-méthoxyphényl)-3-méthylimidazo[2,1-b]-[1,3]thiazole-2-carboxylique chlorhydrate CAS No. 1417569-72-2](/img/structure/B1407364.png)

Acide 6-(4-méthoxyphényl)-3-méthylimidazo[2,1-b]-[1,3]thiazole-2-carboxylique chlorhydrate

Vue d'ensemble

Description

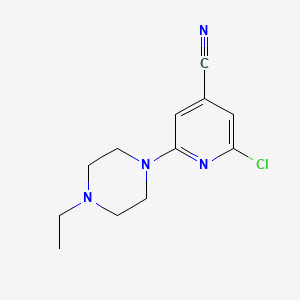

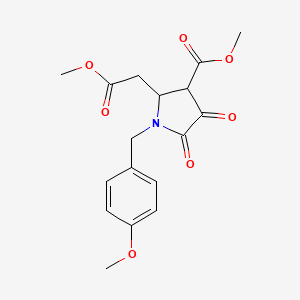

The compound “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms , and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a carboxylic acid group and a hydrochloride group .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . The synthesis process usually involves heating under reflux for several hours . The successful synthesis of the compound can be confirmed by various methods such as elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectra . These spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

The compound, like other imidazole and thiazole derivatives, can undergo various chemical reactions . These reactions can be influenced by factors such as temperature, pressure, and the presence of other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques . For example, the melting point of the compound can be determined . The 1H NMR and 13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .

Applications De Recherche Scientifique

Analyse complète des applications de l'acide 6-(4-méthoxyphényl)-3-méthylimidazo[2,1-b]-[1,3]thiazole-2-carboxylique chlorhydrate

Le composé this compound est un dérivé thiazole, qui est une classe de composés connus pour leurs diverses activités biologiques. Voici une analyse détaillée de ses applications potentielles dans divers domaines de recherche scientifique.

Applications antioxydantes : Les dérivés thiazoliques ont été reconnus pour leurs propriétés antioxydantes. Ils peuvent agir comme des piégeurs de radicaux libres, protégeant les cellules du stress oxydatif qui peut conduire à des maladies chroniques .

Applications analgésiques et anti-inflammatoires : Ces composés se sont avérés prometteurs pour soulager la douleur et réduire l'inflammation. Ils peuvent être conçus pour cibler des voies spécifiques impliquées dans la perception de la douleur et les réponses inflammatoires .

Applications antimicrobiennes et antifongiques : Les thiazoles sont connus pour posséder de puissants effets antimicrobiens et antifongiques, ce qui les rend précieux dans le développement de nouveaux antibiotiques et agents antifongiques .

Applications antivirales : La recherche a montré que les dérivés thiazoliques peuvent être efficaces contre diverses infections virales, y compris le VIH, en interférant avec les processus de réplication virale .

Applications neuroprotectrices : Les composés thiazoliques ont été étudiés pour leurs effets neuroprotecteurs, qui pourraient être bénéfiques dans le traitement des maladies neurodégénératives comme Alzheimer et Parkinson .

Applications antitumorales et cytotoxiques : Certains dérivés thiazoliques ont démontré de puissantes activités antitumorales et cytotoxiques, suggérant leur utilisation en thérapie contre le cancer. Ils peuvent induire l'apoptose dans les cellules cancéreuses et inhiber la croissance tumorale .

Applications antidiabétiques : Les dérivés thiazoliques ont été explorés pour leur potentiel dans la gestion du diabète en influençant la libération d'insuline ou en imitant l'action de l'insuline .

Applications antithrombotiques : Ces composés peuvent également servir d'antagonistes des récepteurs du fibrinogène, offrant une activité antithrombotique cruciale pour prévenir la formation de caillots sanguins .

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with various targets in the body, leading to their respective therapeutic effects.

Mode of Action

One of the thiazole derivatives, voreloxin, is known to bind to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death . This might provide some insight into the potential mode of action of this compound.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This might influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

Analyse Biochimique

Biochemical Properties

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride have been studied over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S.ClH/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9;/h3-7H,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDQOTKLCICNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

amine](/img/structure/B1407304.png)